4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid
Description
Historical Context and Discovery
The compound this compound was first created and catalogued on July 21, 2009, according to PubChem records, with its most recent structural modification occurring on May 24, 2025. This timeline places its discovery within the contemporary era of advanced heterocyclic chemistry research, where systematic exploration of hybrid scaffolds has become increasingly prominent.
The development of this compound occurred during a period of significant advancement in understanding the medicinal chemistry potential of 1,4-benzodioxane scaffolds. Research has demonstrated that 1,4-benzodioxane has served as an evergreen and versatile template widely employed to design molecules endowed with diverse bioactivities, with its use spanning the last decades of medicinal chemistry. The integration of pyrrole-3-carboxylic acid functionality into this scaffold represents an evolution in the strategic combination of heterocyclic motifs.
The synthesis of related benzodioxin-pyrrole compounds has been traced back to the functionalization of gallic acid and the benzodioxane scaffold, where gallic acid serves as a readily available starting material for synthesizing derivatives with potential therapeutic applications. This synthetic approach has provided a foundation for developing various benzodioxin-containing compounds, including the specific pyrrole-3-carboxylic acid derivative under investigation.
Structural Significance in Heterocyclic Chemistry
The structural architecture of this compound represents a sophisticated example of heterocyclic chemistry, combining two distinct ring systems with complementary properties. The 1,4-benzodioxane moiety contributes a bicyclic saturated ether system that provides conformational flexibility and potential for hydrogen bonding interactions. This scaffold has demonstrated remarkable versatility in medicinal chemistry, with its use spanning multiple strategies of drug discovery.
The pyrrole-3-carboxylic acid component introduces both aromatic heterocyclic character and carboxylic acid functionality. Pyrroles are extensively metabolized by cytochrome P450 enzymes, with oxidation preferred on the carbons adjacent to the nitrogen. The carboxylic acid moiety at the 3-position of the pyrrole ring provides opportunities for hydrogen bonding, salt formation, and further chemical derivatization through amide bond formation or esterification reactions.
The connection between these two ring systems occurs through a direct carbon-carbon bond, creating a rigid linkage that constrains the overall molecular conformation. This structural arrangement positions the compound within the broader class of heterocyclic compounds that combine aromatic and aliphatic features, providing both structural diversity and potential for biological activity.
| Structural Component | Chemical Properties | Functional Significance |
|---|---|---|
| 1,4-Benzodioxane Ring | Bicyclic saturated ether | Conformational flexibility, hydrogen bonding |
| Pyrrole Ring | Five-membered aromatic heterocycle | Electron-rich aromatic system, metabolic lability |
| Carboxylic Acid Group | Ionizable functional group | Hydrogen bonding, salt formation, derivatization |
| Carbon-Carbon Linkage | Rigid connection | Conformational constraint, molecular rigidity |
Academic Relevance and Research Gaps
The academic significance of this compound extends beyond its individual molecular properties to encompass broader implications for heterocyclic chemistry research. The compound represents an important example of how classical heterocyclic scaffolds can be combined to create novel molecular architectures with potentially unique properties. Research on related 1,4-benzodioxane derivatives has demonstrated their utility in pharmaceutical development, agricultural chemistry, biochemical research, material science, and analytical chemistry.
The compound's structure allows for various modifications that can enhance pharmacological properties, particularly given the established precedent for 1,4-benzodioxane derivatives in targeting inflammatory and pain-related conditions. The pyrrole-3-carboxylic acid moiety provides additional opportunities for structural modification through standard carboxylic acid chemistry, including the formation of amides, esters, and other derivatives.
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-13(16)10-7-14-6-9(10)8-1-2-11-12(5-8)18-4-3-17-11/h1-2,5-7,14H,3-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPVROAHJNFQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CNC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,3-Dihydro-1,4-benzodioxane Derivatives
The synthesis of 2,3-dihydro-1,4-benzodioxane derivatives often involves the reaction of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane under alkaline conditions to form the benzodioxane ring. This intermediate can then be further functionalized.
Synthesis of Pyrrole Derivatives
Pyrrole derivatives can be synthesized through various methods, including the Knorr pyrrole synthesis or the Paal-Knorr synthesis. These methods typically involve the condensation of amines with carbonyl compounds.
Combining Benzodioxane and Pyrrole Moieties
To synthesize 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid , one might consider linking a benzodioxane derivative to a pyrrole ring. This could involve using a benzodioxane carboxylic acid derivative as a starting material and coupling it with a pyrrole derivative through a suitable linkage reaction.
Characterization Techniques
Characterization of the synthesized compound would involve techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and purity of the compound.
- Mass Spectrometry (MS) : To verify the molecular weight and fragmentation pattern.
- Infrared Spectroscopy (IR) : To identify functional groups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can target the benzodioxin ring, converting it to a dihydrobenzodioxin derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution often requires catalysts like aluminum chloride (AlCl₃) and conditions such as reflux in an appropriate solvent.
Major Products
Oxidation: Pyrrole-2,3-diones and other oxidized derivatives.
Reduction: Dihydrobenzodioxin derivatives.
Substitution: Various substituted benzodioxin-pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily recognized for its potential in drug synthesis. It serves as an intermediate in the development of pharmaceuticals aimed at treating inflammatory and pain-related conditions. The following table summarizes key findings related to its pharmaceutical applications:
| Application | Details |
|---|---|
| Anti-inflammatory | Exhibits properties that inhibit pro-inflammatory cytokines in vitro. |
| Analgesic | Potential use in pain management therapies. |
| Anticancer Activity | Preliminary studies suggest cytotoxic effects against cancer cell lines. |
Case Study: Anticancer Activity
A study explored the effects of derivatives of this compound on breast cancer cell lines (MCF7). The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 0.5 to 10 µM, demonstrating its potential as an anticancer agent.
Agricultural Chemistry
In agricultural applications, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid has been investigated for its potential as a pesticide or herbicide. Its environmentally friendly profile makes it an attractive alternative to traditional chemicals:
| Application | Details |
|---|---|
| Pesticide Development | Explored for efficacy against various pests while minimizing environmental impact. |
| Herbicide Research | Investigated for selective weed control in sustainable agriculture practices. |
Biochemical Research
The compound is also utilized in biochemical research to study enzyme interactions and metabolic pathways. Its unique structure allows researchers to investigate various biological processes:
| Research Focus | Details |
|---|---|
| Enzyme Interactions | Used to elucidate mechanisms of enzyme activity and inhibition. |
| Metabolic Pathways | Aids in understanding metabolic processes relevant to health and disease. |
Material Science
In material science, this compound is examined for its properties in developing advanced materials such as polymers with enhanced thermal and mechanical stability:
| Application | Details |
|---|---|
| Polymer Development | Investigated for use in creating high-performance materials with desirable properties. |
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzodioxin and pyrrole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
a. Core Heterocycle Variations
- Pyrrole vs. This may affect target selectivity, as pyrazoles often exhibit stronger dipole interactions .
- Benzodioxin vs. Benzoxazine : Compounds like (RS)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid () replace the benzodioxin with a benzoxazine ring, which includes a nitrogen atom. This modification enhances basicity and may improve CNS penetration .
b. Substituent Effects
- Carboxylic Acid Positioning : In the pyrazole analog (), the -COOH group shifts to C4 instead of C3, which could reorient the molecule in binding pockets, as seen in docking studies with TNF-α .
Biological Activity
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid (CAS No. 1096868-01-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₁NO₄
- Molecular Weight : 245.23 g/mol
- Structure : The compound features a pyrrole ring fused with a benzodioxin moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, pyrrole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study on related pyrrole compounds demonstrated that modifications to the structure could enhance antibacterial efficacy, suggesting that similar strategies might apply to this compound .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with Receptors : The benzodioxin moiety may facilitate binding to specific biological targets, enhancing the compound's efficacy.
- Induction of Apoptosis : Some pyrrole derivatives have been documented to induce apoptosis in cancer cells through mitochondrial pathways.
Case Study 1: Antimicrobial Activity
A study evaluated a series of pyrrole derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those found in this compound significantly enhanced activity against these pathogens .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | MIC = 0.5 µg/mL | MIC = 1 µg/mL |
| Compound B | MIC = 0.8 µg/mL | MIC = 0.5 µg/mL |
| 4-(2,3-dihydro...) | TBD | TBD |
Case Study 2: Anticancer Effects
In vitro studies on pyrrole derivatives indicated that certain structural modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF7). The study suggested that the introduction of electron-withdrawing groups could improve the anticancer potential of related compounds .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound C | 10 | MCF7 |
| Compound D | 5 | MCF7 |
| 4-(2,3-dihydro...) | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrole-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example, analogous compounds like 6-(4-chlorophenyl) derivatives are synthesized via Pd-catalyzed cross-coupling reactions or condensation of aldehyde precursors with aminopyridines, followed by cyclization . Solvents such as DMF or toluene and catalysts like palladium or copper are critical for yield optimization. Reaction conditions (temperature, stoichiometry) must be tightly controlled to avoid side products .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H NMR at 400 MHz in DMSO-) and High-Performance Liquid Chromatography (HPLC) are standard. For example, H NMR peaks at δ 13.99 (s, 1H) and 7.63 (d, 1H) confirm proton environments in similar pyrrole-carboxylic acid derivatives . Mass spectrometry (ESIMS) and LCMS validate molecular weight and purity (e.g., 94.77% LCMS purity) .
Advanced Research Questions
Q. What strategies are used to study structure-activity relationships (SAR) for this compound in drug discovery?
- Methodological Answer : SAR studies involve systematic modification of substituents (e.g., benzodioxin or pyrrole moieties) and evaluation of bioactivity. For example, replacing the benzodioxin group with chlorophenyl or trifluoromethyl groups alters receptor binding affinity in related compounds . Computational tools like molecular docking predict interactions with targets (e.g., enzymes or receptors), while in vitro assays (e.g., enzyme inhibition) validate hypotheses .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize the compound’s geometry, and molecular dynamics simulations assess stability in binding pockets. For instance, InChI-derived 3D structures (e.g., InChI=1S/C16H13ClN2O3) are used in Schrödinger Suite or AutoDock to simulate interactions with kinases or GPCRs . Free energy perturbation (FEP) quantifies binding affinity changes upon structural modifications .
Q. How do researchers resolve contradictions in synthetic yield data across different methodologies?
- Methodological Answer : Contradictions arise from variable catalysts, solvents, or purification methods. For example, Pd-catalyzed reactions may yield 94% purity with optimized ligand systems, while Cu-mediated routes require rigorous post-synthesis HPLC purification to achieve >95% purity . Statistical Design of Experiments (DoE) identifies critical parameters (e.g., temperature gradients, reagent ratios) to minimize batch-to-batch variability .
Q. What analytical discrepancies can occur during purity assessment, and how are they mitigated?
- Methodological Answer : Discrepancies between LCMS and HPLC purity (e.g., 94.77% vs. 97.34%) may stem from ion suppression in LCMS or column degradation in HPLC . Cross-validation using orthogonal techniques (e.g., H NMR integration, elemental analysis) ensures accuracy. Standardized protocols for solvent degassing and column calibration reduce variability .
Q. What biochemical pathways are hypothesized for this compound’s potential anticancer activity?
- Methodological Answer : Mechanistic studies focus on enzyme inhibition (e.g., tyrosine kinases) or apoptosis induction. For structurally related pyrazolo-pyridines, Western blotting and flow cytometry reveal downregulation of anti-apoptotic proteins (e.g., Bcl-2) and caspase-3 activation . Transcriptomic profiling (RNA-seq) identifies dysregulated pathways (e.g., PI3K/AKT) in treated cell lines .
Q. How is target identification performed for this compound in complex biological systems?
- Methodological Answer : Chemoproteomics (e.g., affinity chromatography coupled with MS/MS) isolates target proteins from lysates. For example, biotinylated analogs of similar compounds pull down kinases or epigenetic regulators . CRISPR-Cas9 knockout screens validate candidate targets by assessing resistance/sensitivity in isogenic cell lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
